

# A Comparative Purity Assessment of TAM558 Intermediate-1 from Different Suppliers

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## Compound of Interest

Compound Name: TAM558 intermediate-1

Cat. No.: B12369864

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The quality of starting materials and intermediates is of paramount importance in the synthesis of pharmaceutical products, directly impacting the safety and efficacy of the final drug. This guide provides a comparative analysis of the purity of **TAM558 intermediate-1**, a crucial component in the synthesis of the payload molecule TAM558 used in the antibody-drug conjugate (ADC) OMTX705, from three different suppliers. The assessment is based on a series of analytical tests designed to identify and quantify the main component, as well as any impurities, residual solvents, and heavy metals.

## Comparative Analysis of TAM558 Intermediate-1 Purity

The purity of **TAM558 intermediate-1** from three different suppliers (Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC). Further tests were conducted to identify and quantify related substances, residual solvents using Gas Chromatography-Headspace (GC-HS), and heavy metal content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The results are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C	Acceptance Criteria
Purity (HPLC, % Area)	99.85%	99.52%	99.91%	$\geq 99.5\%$
Individual Impurity (HPLC, % Area)	0.08%	0.21%	0.05%	$\leq 0.1\%$
Total Impurities (HPLC, % Area)	0.15%	0.48%	0.09%	$\leq 0.5\%$
Residual Solvents (GC-MS, ppm)				
Methanol	150	450	120	$\leq 3000$ ppm
Acetone	50	120	45	$\leq 5000$ ppm
Heavy Metals (ICP-MS, ppm)				
Lead (Pb)	< 1	5	< 1	$\leq 10$ ppm
Arsenic (As)	< 1	2	< 1	$\leq 2$ ppm

#### Analysis Summary:

- Supplier C demonstrated the highest purity at 99.91%, with the lowest levels of total and individual impurities, all well within the acceptable limits.
- Supplier A also provided high-purity material at 99.85%, with all tested parameters meeting the acceptance criteria.
- Supplier B showed a lower purity of 99.52% and a higher level of a specific individual impurity at 0.21%, which is outside the acceptance criterion of  $\leq 0.1\%$ . The residual methanol and heavy metal content, although within limits, were notably higher than those from the other suppliers.

Based on this analysis, Supplier C provides the highest quality **TAM558 intermediate-1**, followed closely by Supplier A. The material from Supplier B may require further purification or more stringent quality control measures before use in GMP synthesis.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard pharmaceutical industry practices for the quality control of intermediates.

### HPLC Method for Purity and Impurity Determination

This method is used to determine the purity of **TAM558 intermediate-1** and to quantify any related substance impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:

Time (min)	% B
0	10
20	90
25	90
25.1	10

| 30 | 10 |

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve approximately 10 mg of **TAM558 intermediate-1** in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

## GC-HS Method for Residual Solvent Analysis

This method is for the detection and quantification of residual solvents.

- Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler or equivalent.
- Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
- Carrier Gas: Helium
- Oven Temperature Program:
  - Initial Temperature: 40°C, hold for 5 minutes.
  - Ramp: 10°C/min to 240°C.
  - Hold: 5 minutes at 240°C.
- Injector Temperature: 250°C
- Detector (FID) Temperature: 260°C
- Headspace Parameters:
  - Oven Temperature: 80°C
  - Loop Temperature: 90°C
  - Transfer Line Temperature: 100°C

- Vial Equilibration Time: 15 minutes
- Sample Preparation: Accurately weigh approximately 100 mg of **TAM558 intermediate-1** into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).

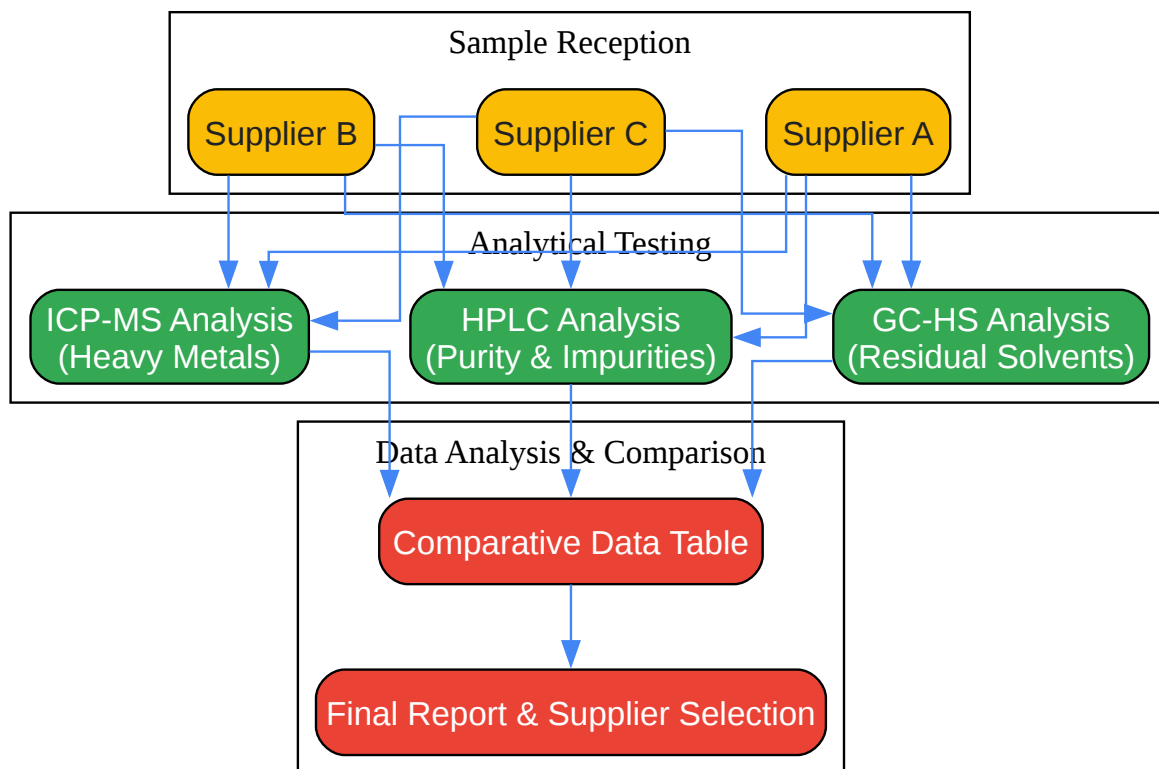
## ICP-MS Method for Heavy Metal Analysis

This method is used for the determination of trace heavy metal impurities.

- Instrumentation: Agilent 7900 ICP-MS or equivalent.
- Plasma Conditions:
  - RF Power: 1550 W
  - Carrier Gas Flow: 0.9 L/min
- Sample Preparation: Accurately weigh approximately 0.1 g of **TAM558 intermediate-1** and digest using a mixture of 5 mL of nitric acid and 2 mL of hydrochloric acid in a microwave digestion system. After digestion, dilute the sample to 50 mL with deionized water.
- Analysis: The sample solution is then introduced into the ICP-MS for the quantification of lead (Pb) and arsenic (As) against certified reference standards.

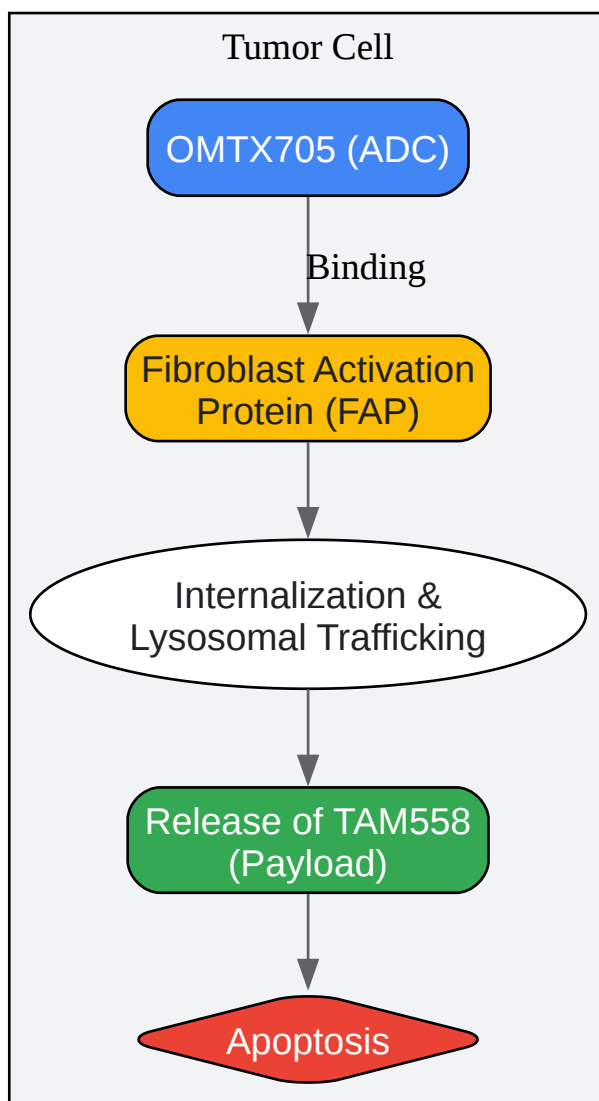
## Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.



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Caption: Experimental workflow for the purity assessment of **TAM558 intermediate-1**.



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Caption: Simplified hypothetical signaling pathway of OMTX705 action.

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